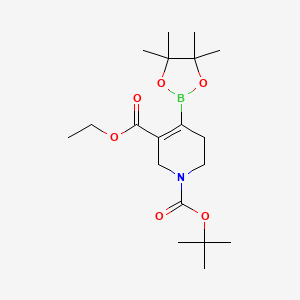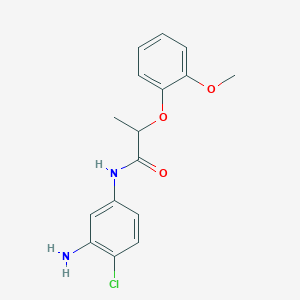![molecular formula C16H21ClN4O2 B1532472 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride CAS No. 1184983-03-6](/img/structure/B1532472.png)
3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Properties
Research on related oxadiazole derivatives, such as those synthesized from reactions involving similar core structures, has shown promising antibacterial properties. For instance, a study by Kakanejadifard et al. (2013) explored Schiff base compounds synthesized from the reaction of 3,4-diamino-1,2,5-oxadiazole with various benzaldehydes, demonstrating significant antibacterial activities against both gram-positive and gram-negative bacteria. The antibacterial activity was notably potent against Staphylococcus aureus and Bacillus cereus, suggesting that similar structures, including the 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride, could exhibit useful antibacterial properties (Kakanejadifard et al., 2013).
Enzyme Inhibition
Another significant area of research involves the inhibition of enzymes, such as α-glucosidase, by oxadiazole derivatives. Taha et al. (2015) synthesized oxadiazole derivatives with hydrazone linkage and evaluated them for α-glucosidase inhibitory activity. Their findings revealed that certain compounds were more active than the standard acarbose, suggesting potential applications in diabetes management. The structure-activity relationship (SAR) studies from this research indicate that the substitution on the N-benzylidene part of oxadiazole benzohydrazones significantly influences inhibitory potential, highlighting the importance of specific functional groups in enhancing biological activity (Taha et al., 2015).
Corrosion Inhibition
Oxadiazole derivatives, such as those structurally related to 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride, have also been explored for their corrosion inhibition properties. A study by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives demonstrated their effectiveness in protecting mild steel in sulphuric acid environments. The research utilized various techniques to evaluate the corrosion inhibition efficiency, revealing that these compounds could form protective layers on metal surfaces, thus preventing corrosion. This suggests potential applications in industries where metal preservation is crucial (Ammal et al., 2018).
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have been investigated, providing insights into potential therapeutic applications. George et al. (2010) synthesized compounds containing oxadiazole structures and evaluated their antioxidant activity. The study found that these compounds exhibited significant antioxidant effects, suggesting their potential use in combating oxidative stress-related diseases. The research underscores the importance of oxadiazole derivatives, including 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride, in developing new antioxidant agents (George et al., 2010).
Propriétés
IUPAC Name |
3-[5-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-2-19-6-8-20(9-7-19)11-15-17-16(18-22-15)14-5-3-4-13(10-14)12-21;/h3-5,10,12H,2,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVQDHOVDWFAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



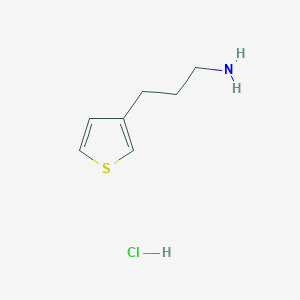
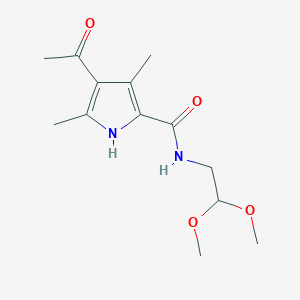

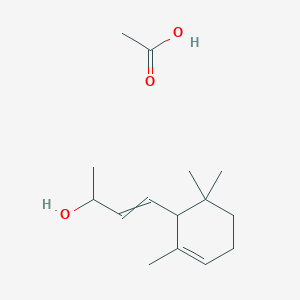
amine dihydrochloride](/img/structure/B1532397.png)
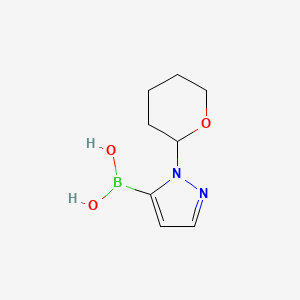
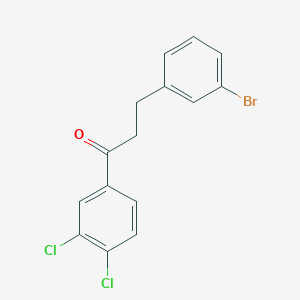
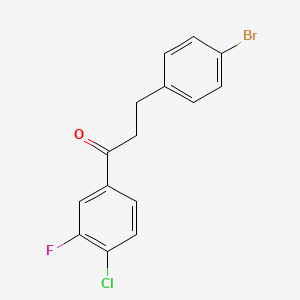

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
